N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
Historical Development of Triazole-Based Pharmacophores
The discovery of triazole heterocycles dates to 1885, when Bladin first characterized the five-membered aromatic ring containing three nitrogen atoms. Early research focused on synthesizing stable derivatives, but the field accelerated in the mid-20th century with the identification of azole antifungals. For instance, fluconazole and voriconazole emerged as critical antifungal agents by inhibiting ergosterol biosynthesis via cytochrome P450 (CYP51) enzyme binding. The advent of click chemistry in the early 2000s revolutionized triazole synthesis, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling regioselective 1,4-disubstituted 1,2,3-triazoles. This method became pivotal for generating diverse triazole-carboxamide scaffolds, including N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, by facilitating modular substitutions at the 1-, 4-, and 5-positions.
Table 1: Milestones in Triazole Pharmacophore Development
Structural Classification Within Heterocyclic Chemistry
1,2,3-Triazole-4-carboxamides belong to the broader class of nitrogen-rich heterocycles, distinguished by their planar aromatic structure and capacity for hydrogen bonding. The parent 1H-1,2,3-triazole exhibits tautomerism between 1H- and 2H- forms, though the 1H-tautomer dominates due to thermodynamic stability. Substituents at the 1-, 4-, and 5-positions profoundly influence electronic properties and bioactivity. For example:
- N1 substituents (e.g., phenyl in the target compound) enhance lipophilicity and π-π stacking with biological targets.
- C4 carboxamide groups participate in hydrogen bonding with enzymes, as seen in protease inhibitors.
- C5 alkyl chains (e.g., propyl) modulate solubility and membrane permeability.
Table 2: Structural Features of 1,2,3-Triazole-4-Carboxamides
| Position | Common Substituents | Role |
|---|---|---|
| N1 | Aryl (e.g., phenyl) | Enhances aromatic interactions |
| C4 | Carboxamide | Hydrogen bonding with targets |
| C5 | Alkyl (e.g., propyl) | Adjusts logP and bioavailability |
Significance in Medicinal Chemistry Research
Triazole-4-carboxamides are prized for their metabolic stability and versatility in drug design. The triazole core’s resistance to oxidative degradation and capacity for dipole-dipole interactions make it ideal for targeting enzymes and receptors. For instance, 5-amino-1,2,3-triazole-4-carboxamides demonstrate potent antiparasitic activity against Trypanosoma cruzi by inhibiting proteases essential for parasite survival. The furan moiety in this compound introduces additional hydrogen-bonding sites and π-electron density, potentially enhancing binding to oxidative stress-related targets like NADPH oxidase.
Research Progress Timeline for Furan-Containing Triazole Carboxamides
Furan-triazole hybrids have gained attention since 2015 due to furan’s bioisosteric similarity to phenolic groups and its role in improving pharmacokinetics. Key advancements include:
- 2017 : Synthesis of furan-linked triazole carboxamides via CuAAC, demonstrating anti-inflammatory activity in murine models.
- 2020 : Discovery that N-(furan-2-ylmethyl) substitutions enhance blood-brain barrier permeability in anticonvulsant candidates.
- 2023 : Optimization of 5-propyl chains to balance solubility and target affinity in kinase inhibitors.
Table 3: Advances in Furan-Triazole Carboxamide Research
| Year | Innovation | Application |
|---|---|---|
| 2017 | Furan as a bioisostere | Anti-inflammatory agents |
| 2020 | N-(furan-2-ylmethyl) derivatives | CNS-targeted therapeutics |
| 2023 | Propyl chain optimization | Kinase inhibition |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-7-15-16(17(22)18-12-14-10-6-11-23-14)19-20-21(15)13-8-4-3-5-9-13/h3-6,8-11H,2,7,12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXWBZFVKONNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the triazole derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under coupling conditions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and high-throughput screening to optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Compounds containing triazole rings have been reported to exhibit antimicrobial activities. The structural characteristics of N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide suggest it may also possess similar properties. Future studies could explore its efficacy against various bacterial and fungal strains.
Molecular Docking Studies
Molecular docking studies have indicated that this compound may effectively bind to various biological targets. These studies often focus on:
- Enzyme Inhibition : Targeting enzymes involved in cancer progression or microbial metabolism.
- Receptor Binding : Interacting with receptors that play roles in cell signaling pathways related to cancer and infection.
Future Research Directions
Given the limited existing literature on this compound, future research should focus on:
- In Vitro Studies : Assessing cytotoxicity and therapeutic efficacy against cancer cell lines.
- In Vivo Studies : Evaluating pharmacokinetics and bioavailability in animal models.
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can be contextualized against related triazole-carboxamide derivatives. Below is a comparative analysis based on substituent variations, crystallographic data, and reported bioactivity.
Table 1: Substituent Comparison of Key Triazole-Carboxamide Derivatives
Key Findings:
Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Substituents: The target compound’s phenyl group at position 1 and furan-2-ylmethyl at the amide position contrast with halogenated aryl groups (e.g., 4-chlorophenyl in ) or heteroaromatic groups (e.g., quinolin-2-yl in ). Halogenated analogs often exhibit enhanced metabolic stability and target affinity due to increased lipophilicity and electron-withdrawing effects. However, the furan group in the target compound may improve solubility and hydrogen-bonding capacity . Position 5 Substituents: Propyl (target) vs. ethyl, isopropyl, or cyclopropyl (comparators) influences steric bulk and flexibility.
Crystallographic Insights: Structural confirmation of related compounds (e.g., pyrazoline derivatives in and triazole-carboxamides in ) relies on tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Therapeutic Potential: Compounds with quinolin-2-yl or naphthalen-2-yl amide groups (e.g., ) demonstrate activity in modulating the Wnt/β-catenin pathway, which is implicated in glucose and lipid metabolism. The target compound’s furan substituent may offer unique interactions with β-catenin or related proteins, though empirical studies are needed . Anticancer analogs (e.g., ) highlight the role of triazole-carboxamides in disrupting cell proliferation, suggesting the target compound’s propyl and furan groups could be optimized for similar applications.
Biological Activity
N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, anti-inflammatory, and neuroprotective properties based on available research findings.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2 |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 950235-99-1 |
| LogP | 3.1124 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 58.754 Ų |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been explored extensively. A notable mechanism involves the inhibition of the NF-kB signaling pathway. In a study involving various triazole compounds, some demonstrated significant inhibition of p65 phosphorylation in both hematological and solid tumor cell lines . Although specific data for N-(furan-2-ylmethyl)-1-phenyl-5-propyl is not directly available, its structural characteristics suggest it may possess similar anti-inflammatory properties.
Neuroprotective Effects
Neuroprotective activities have been reported for several triazole-containing compounds. For example, studies have shown that certain triazoles can protect neuronal cells from oxidative stress and inflammation by modulating reactive oxygen species (ROS) levels and inhibiting neuroinflammatory pathways . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases.
Case Study 1: Antifungal Efficacy
A study investigated a range of triazole derivatives for their antifungal properties against Phytophthora capsici. The most effective compound showed an EC50 value significantly lower than that of standard antifungals. This suggests that derivatives like N-(furan-2-ylmethyl)-1-phenyl could be explored further for agricultural applications.
Case Study 2: Neuroprotection
In experiments with scopolamine-induced Alzheimer's disease models in mice, certain triazole compounds were found to significantly improve cognitive function and reduce neuroinflammation markers. Although specific results for N-(furan-2-ylmethyl)-1-phenyl are not documented, the implications for similar compounds are noteworthy .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide?
Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole formation. A modified General Procedure B (as described in ) involves:
Precursor preparation : Reacting phenylacetylene with a propyl-substituted azide.
Cyclization : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the triazole core.
Carboxamide coupling : Introducing the furan-2-ylmethyl group via amide bond formation using EDCI/HOBt or DCC coupling agents.
Characterization typically includes ¹H/¹³C-NMR (to confirm substituent integration and regioselectivity), HRMS (for molecular ion verification), and HPLC (purity >95%) .
Basic: What analytical techniques are essential for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion for C₁₈H₂₀N₄O₂ at m/z 332.1584) .
- X-ray Crystallography : For absolute configuration determination, refine data using SHELXL ( ) with anisotropic displacement parameters .
Advanced: How can crystallographic refinement resolve anisotropic displacement contradictions in this compound’s structure?
Answer:
Anomalous displacement parameters in X-ray data can arise from thermal motion or disorder. Using SHELXL ( ):
Apply RIGU restraints to harmonize anisotropic displacement parameters (ADPs) for chemically similar atoms.
Use ISOR to constrain overly elongated ADPs in the furan or triazole moieties.
Validate refinement with R1 (<5%) and wR2 (<12%) indices. Cross-check with WinGX/ORTEP for graphical validation of ellipsoids .
Advanced: What experimental strategies mitigate low aqueous solubility in biological assays?
Answer:
Low solubility (common in triazole carboxamides, ) can be addressed via:
- Derivatization : Introduce polar groups (e.g., hydroxyl, sulfonate) at the propyl chain or furan methyl.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prodrug design : Esterify the carboxamide to enhance permeability, followed by enzymatic hydrolysis in vivo .
Advanced: How to design structure-activity relationship (SAR) studies for enzyme inhibition (e.g., COX-2)?
Answer:
Substituent variation : Synthesize analogs with:
Biological assays :
- COX-2 inhibition : Use ELISA to measure prostaglandin E₂ reduction (IC₅₀ values).
- Molecular docking : Compare binding poses in COX-2 active sites (e.g., PDB ID 5KIR).
Data analysis : Correlate substituent hydrophobicity (logP) with activity. For example, bulkier groups may enhance affinity but reduce solubility .
Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo models?
Answer:
Contradictions often arise from metabolic instability or off-target effects. Strategies include:
Metabolic profiling : Use liver microsomes to identify degradation products (e.g., cytochrome P450-mediated oxidation).
Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability.
Target engagement assays : Confirm on-target effects via Western blot (e.g., COX-2 expression) or cellular thermal shift assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
